molecular formula C7H4ClN3O2 B2881094 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1416372-61-6

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2881094
CAS No.: 1416372-61-6
M. Wt: 197.58
InChI Key: VEVCJRCPPKTPJN-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClN3O2. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolo[1,5-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4).

    Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Substitution Reactions: Substituted triazolo[1,5-a]pyridine derivatives.

    Oxidation: Oxidized triazolo[1,5-a]pyridine derivatives.

    Reduction: Reduced triazolo[1,5-a]pyridine derivatives.

    Esterification: Ester derivatives of triazolo[1,5-a]pyridine.

    Amidation: Amide derivatives of triazolo[1,5-a]pyridine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry, materials science, and industrial chemistry .

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-11-5(3-4)9-6(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVCJRCPPKTPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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